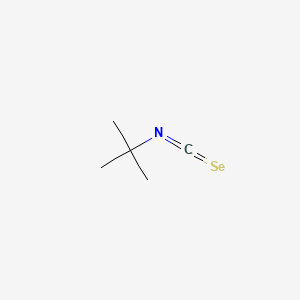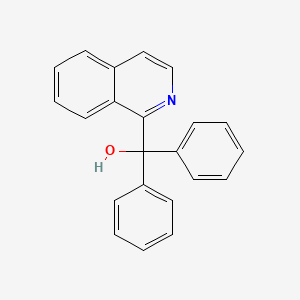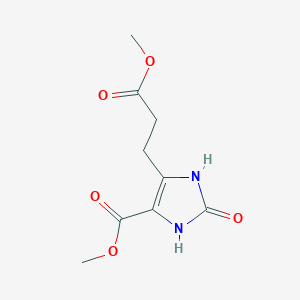![molecular formula C13H18ClNO2 B14736374 Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate CAS No. 6296-40-8](/img/structure/B14736374.png)
Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate is an organic compound with a complex structure that includes a methyl ester group, a phenyl ring, and a chloroethylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-[(2-chloroethylamino)methyl]benzaldehyde. This intermediate is then reacted with methyl 3-bromopropanoate under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate exerts its effects involves its interaction with specific molecular targets. The chloroethylamino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various cellular pathways and processes.
類似化合物との比較
Similar Compounds
- Methyl 3-(4-chlorophenyl)propanoate
- Methyl 3-(4-bromophenyl)propanoate
- Methyl 3-(4-fluorophenyl)propanoate
Uniqueness
Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate is unique due to the presence of the chloroethylamino group, which imparts specific reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group.
特性
CAS番号 |
6296-40-8 |
|---|---|
分子式 |
C13H18ClNO2 |
分子量 |
255.74 g/mol |
IUPAC名 |
methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate |
InChI |
InChI=1S/C13H18ClNO2/c1-17-13(16)7-6-11-2-4-12(5-3-11)10-15-9-8-14/h2-5,15H,6-10H2,1H3 |
InChIキー |
PGUODNDNZRLUBU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=CC=C(C=C1)CNCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


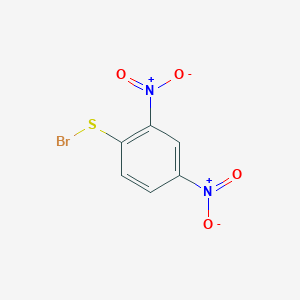
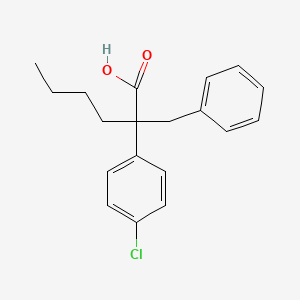


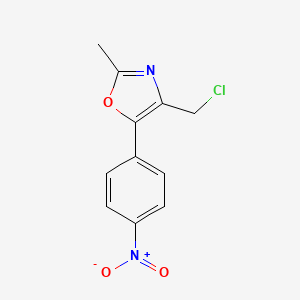
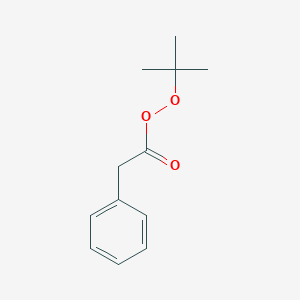
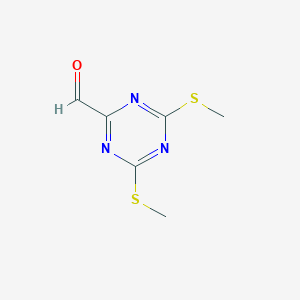
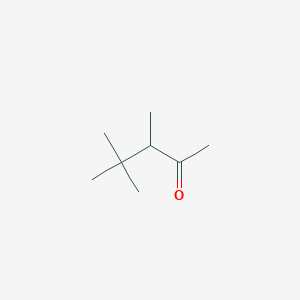
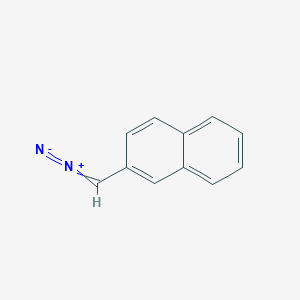
phosphaniumolate](/img/structure/B14736337.png)
